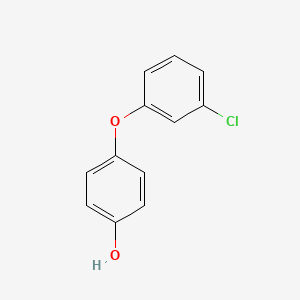

4-(3-Chlorophenoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82720-92-1 |

|---|---|

Molecular Formula |

C12H9ClO2 |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

4-(3-chlorophenoxy)phenol |

InChI |

InChI=1S/C12H9ClO2/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8,14H |

InChI Key |

HINVSEIUDPOQIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Significance of Phenoxyphenol Architectures in Contemporary Chemical Research

The phenoxyphenol framework, a core component of 4-(3-Chlorophenoxy)phenol, is a privileged scaffold in chemical sciences. This significance stems from the widespread presence of the diaryl ether linkage in a vast array of natural products and synthetic molecules with notable biological activities. nih.govnih.gov Derivatives of diaryl ethers have been extensively synthesized and investigated for a range of applications, including as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. nih.govacs.org Prominent examples of complex natural products containing this motif include the glycopeptide antibiotic vancomycin. nih.gov

The unique physicochemical properties of the diaryl ether structure, such as molecular flexibility, metabolic stability, and the ability to penetrate cell membranes, make it a valuable component in the design of new drugs and agrochemicals. researchgate.netresearchgate.net In materials science, phenoxyphenol-based structures have been explored for their ability to form porous, layered molecular materials, which can host solvent molecules and form robust channel architectures.

Historical Development of Synthetic Approaches to Chlorophenoxy Compounds

The synthesis of diaryl ethers, including chlorophenoxy compounds, has a rich history spanning over a century. The foundational method for creating the C-O bond in these structures is the Ullmann condensation, first reported by Fritz Ullmann in 1901. wikipedia.orgwikipedia.orgnumberanalytics.com This reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.org For many decades, these reactions were often limited by harsh conditions, such as high temperatures (frequently over 200°C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents. wikipedia.org

Research into chlorophenoxy compounds specifically gained significant momentum during the World War II era with the development of phenoxy herbicides. This work established the fundamental chemistry for creating stable ether linkages between chlorinated phenols and other organic moieties, laying the groundwork for the synthesis of more complex molecules.

A major advancement in the synthesis of diaryl ethers came in the 1990s with the development of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orguwindsor.ca This methodology was extended to include C-O bond formation, providing a powerful and often milder alternative to the classical Ullmann condensation. wikipedia.org The development of various generations of palladium catalysts and specialized ligands has significantly expanded the scope and functional group tolerance of this transformation, making the synthesis of complex diaryl ethers more accessible. wikipedia.orgnih.govrsc.org

Modern iterations of the Ullmann reaction have also seen significant improvements. The introduction of soluble copper catalysts supported by various ligands, such as diamines, has allowed for milder reaction conditions and has broadened the applicability of this classic transformation. wikipedia.orgmdpi.com

Chemical Reactivity and Transformational Chemistry of 4 3 Chlorophenoxy Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 4-(3-chlorophenoxy)phenol is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the powerful electron-donating effects of the hydroxyl (-OH) group and, to a lesser extent, the 3-chlorophenoxy (-OAr) group. Both are ortho-, para-directing substituents. Since the para position is already occupied by the ether linkage, electrophilic attack is predominantly directed to the positions ortho to the hydroxyl group (C2 and C6). The hydroxyl group is a stronger activating group than the phenoxy ether, further reinforcing substitution at these positions.

While specific halogenation studies on this compound are not extensively documented in publicly available literature, the reaction outcome can be reliably predicted based on the behavior of analogous phenol (B47542) derivatives. The high activation of the phenolic ring by the hydroxyl group facilitates halogenation, often without the need for a Lewis acid catalyst.

Reaction with bromine (Br₂) in a non-polar solvent would be expected to yield mono- and di-brominated products. The primary product would be 2-bromo-4-(3-chlorophenoxy)phenol, with further reaction leading to 2,6-dibromo-4-(3-chlorophenoxy)phenol. The directing effects of the substituents are paramount in determining this regioselectivity.

Table 1: Predicted Products of Halogenation of this compound

| Reactant | Reagent | Predicted Major Product | Predicted Byproduct/Overreaction Product |

|---|---|---|---|

| This compound | Br₂ in CCl₄ | 2-Bromo-4-(3-chlorophenoxy)phenol | 2,6-Dibromo-4-(3-chlorophenoxy)phenol |

| This compound | Cl₂ in CH₂Cl₂ | 2-Chloro-4-(3-chlorophenoxy)phenol | 2,6-Dichloro-4-(3-chlorophenoxy)phenol |

Studies on similar compounds, such as 4-phenoxyphenol, have shown that halogenation occurs readily at the positions ortho to the hydroxyl group. For instance, the bromination of various 2,6-disubstituted 4-phenoxyphenols has been explored in the context of synthesizing thyroxine analogs.

Nitration and sulfonation follow similar regiochemical principles as halogenation. The reaction of this compound with dilute nitric acid at moderate temperatures is expected to yield 2-nitro-4-(3-chlorophenoxy)phenol as the major product. This is analogous to the nitration of 4-phenoxyphenol, which has been shown to produce 2-nitro-4-phenoxyphenol. The use of more forcing conditions, such as concentrated nitric acid and sulfuric acid, could potentially lead to dinitration at the 2 and 6 positions.

Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would likewise target the activated ortho positions, leading to the formation of this compound-2-sulfonic acid. Due to the reversibility of the sulfonation reaction, it can sometimes be used as a strategy to introduce other substituents or as a protecting group.

Table 2: Predicted Products of Nitration and Sulfonation

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | Dilute HNO₃ | 2-Nitro-4-(3-chlorophenoxy)phenol |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |

Nucleophilic Aromatic Substitution Pathways on Chlorinated Aryl Moieties

The chlorinated aryl ring in this compound is the target for nucleophilic aromatic substitution (SNAr). For a classic SNAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). In this compound, the phenoxy ether linkage is para to the chlorine. While the ether oxygen is electron-withdrawing by induction, it is electron-donating by resonance, which does not strongly favor the formation of a stable Meisenheimer complex intermediate required for a traditional SNAr mechanism.

However, SNAr reactions can be facilitated under specific conditions. For example, the synthesis of the anthelmintic drug Rafoxanide involves a related structural motif. In the synthesis of a precursor to Rafoxanide, 3,4-dichloronitrobenzene (B32671) reacts with 4-chlorophenol (B41353), where a chlorine atom is displaced by the phenoxide nucleophile. The presence of the strongly electron-withdrawing nitro group is crucial for this transformation. This suggests that if the chlorinated ring of this compound were further substituted with a powerful electron-withdrawing group, SNAr would become a more viable pathway.

Recent advances have also explored radical-mediated SNAr pathways on halophenols. These methods involve the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, significantly lowering the activation barrier for nucleophilic substitution on the same ring.

Reactions Involving the Phenoxy Ether Linkage

The diaryl ether bond is generally robust and requires specific and often harsh conditions to undergo reaction.

Cleavage of the C-O ether bond in diaryl ethers is a challenging transformation due to the high bond dissociation energy. Acid-catalyzed cleavage is a common approach, typically requiring strong acids like HBr or HI. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would result in two phenolic products: phenol and 3-chlorophenol. Diaryl ethers are generally resistant to cleavage by this method compared to alkyl aryl ethers.

Alternative methods for diaryl ether cleavage include reductive cleavage using catalysts like skeletal Nickel, which can proceed under milder, aqueous conditions. These electrocatalytic hydrogenolysis (ECH) methods have been shown to cleave the C-O bond directly without prior saturation of the benzene (B151609) rings.

Table 3: Potential Products from Ether Cleavage

| Reaction Condition | Expected Products |

|---|---|

| Excess HBr, heat | Phenol and 3-Chlorophenol |

| Catalytic Hydrogenolysis (e.g., Skeletal Ni) | Phenol and 3-Chlorophenol |

Direct functional group interconversions at the ether oxygen bridge of a diaryl ether are not common reactions. The ether linkage is characterized by its chemical stability and does not readily participate in transformations that would alter its fundamental C-O-C structure without causing bond cleavage. The primary reactions involving this part of the molecule are cleavage reactions as described above. Theoretical studies and research into lignin (B12514952) degradation, which contains numerous aryl ether linkages, focus almost exclusively on bond cleavage rather than interconversion. Therefore, this class of reaction is not considered a typical pathway for the transformation of this compound under standard laboratory conditions.

Derivatization Strategies for Accessing Novel Molecular Entities

The chemical scaffold of this compound presents multiple reactive sites that allow for a variety of derivatization strategies. The phenolic hydroxyl group is a key functional handle for introducing diverse molecular fragments, thereby enabling the synthesis of novel molecular entities with potentially unique properties. Furthermore, the diaryl ether linkage and the aromatic rings themselves can participate in or influence a range of chemical transformations. These derivatization approaches are crucial for exploring the structure-activity relationships of compounds based on this core structure.

Esterification and Amidation Reactions of the Phenolic Hydroxyl

The phenolic hydroxyl group of this compound is amenable to classic esterification and amidation reactions, providing a straightforward method for introducing a wide array of functional groups. These reactions typically proceed through the activation of a carboxylic acid or the use of a more reactive acylating agent.

Esterification

Esterification of phenols is commonly achieved by reaction with acyl chlorides or acid anhydrides, often in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity. researchgate.netchemicalbook.com The reaction of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would be expected to yield the corresponding ester. While direct esterification with carboxylic acids is possible, it is generally a slower and reversible reaction requiring an acid catalyst and heat. google.com

A related example is the synthesis of 3-(4-chlorophenoxy)propyl benzoate, which demonstrates the feasibility of forming ester linkages in chlorophenoxy-containing molecules. nih.gov Although this example involves a propanol (B110389) derivative, the fundamental esterification principle is applicable to the phenolic hydroxyl of this compound.

Amidation

Amidation reactions involving phenols are less direct and typically proceed via a multi-step sequence. One common strategy involves the conversion of the phenol to an amine-containing derivative, which can then undergo amidation. For instance, a derivative of 4-(4-chlorophenoxy)phenol (B1589894) has been successfully used to synthesize a complex amide. nih.gov In this multi-step synthesis, 4-chlorophenol is first converted to 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. The nitro group is then reduced to an amine, yielding 3-chloro-4-(4'-chlorophenoxy)aminobenzene. This aniline (B41778) derivative is subsequently reacted with an activated carboxylic acid derivative (an in situ generated acyl chloride of 3,5-diiodosalicylic acid) to form the final amide, N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide. nih.gov This synthetic route highlights a viable, albeit indirect, pathway to amide derivatives starting from a chlorophenoxy phenol core.

Direct amidation of phenols is not a standard transformation, but modern coupling agents can facilitate the formation of an amide bond between a carboxylic acid and an amine under mild conditions. Therefore, converting the phenolic hydroxyl of this compound to an amino group or a carboxylic acid-terminated linker would open up possibilities for a wide range of amidation reactions.

Table 1: Examples of Esterification and Amidation Reactions of Phenolic Compounds

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Phenol | Ethanoyl chloride | Phenyl ethanoate | Esterification | researchgate.net |

| Phenol | Benzoyl chloride (with NaOH) | Phenyl benzoate | Esterification | researchgate.net |

| 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 3,5-diiodosalicylic acid, PCl3, xylene | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Amidation | nih.gov |

Construction of Fused and Bridged Polycyclic Systems

The scaffold of this compound can serve as a precursor for the synthesis of more complex, rigid structures such as fused and bridged polycyclic systems. These transformations often involve intramolecular cyclization reactions, where a suitably functionalized derivative of the parent molecule undergoes ring closure.

Fused Polycyclic Systems

The synthesis of fused heterocyclic systems from phenolic precursors is a well-established area of organic synthesis. For instance, the intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and N-hydroxy-3-phenoxypropanamides can lead to the formation of 1,4-benzoxazin-3(4H)-ones and 1,5-benzoxazepinones, respectively. researchgate.net By analogy, if the phenolic oxygen of this compound were to be functionalized with a suitable chain containing a reactive group, intramolecular cyclization could be induced to form a new ring fused to one of the existing aromatic rings.

Another potential route to fused systems is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. nih.govsemanticscholar.org For example, a derivative of this compound bearing a tethered nucleophile could potentially undergo rearrangement and cyclization to form a dibenzofuran (B1670420) or a related fused heterocyclic system.

Bridged Polycyclic Systems

The construction of bridged polycyclic systems from phenolic starting materials represents a significant synthetic challenge but offers access to unique three-dimensional molecular architectures. mdpi.com One conceptual approach would involve a multi-step sequence starting with the functionalization of both aromatic rings of this compound with reactive groups. A subsequent intermolecular or intramolecular reaction could then form a bridge between the two rings.

The Ullmann condensation reaction, which is a copper-catalyzed reaction to form diaryl ethers, could be envisioned as a key step in a strategy to build more complex polycyclic ethers. wikipedia.orgsynarchive.com Starting with this compound, further functionalization followed by an intramolecular Ullmann-type cyclization could potentially lead to the formation of a bridged system containing a dibenzo[b,e] researchgate.netCurrent time information in Bangalore, IN.dioxin core, although this would be a challenging transformation.

While specific examples of the construction of fused and bridged polycyclic systems directly from this compound are not extensively documented in the literature, the known reactivity of phenols and diaryl ethers provides a strong basis for the rational design of synthetic routes to such complex molecules.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular connectivity can be assembled.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-(3-Chlorophenoxy)phenol is expected to exhibit distinct signals corresponding to the aromatic protons on its two phenyl rings and the single phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents—the hydroxyl (-OH), the ether linkage (-O-), and the chlorine (-Cl) atom.

Phenolic Ring Protons: The protons on the phenol (B47542) ring (Ring A) are influenced by the electron-donating hydroxyl group and the electron-withdrawing phenoxy group. They would likely appear as two distinct doublets in the aromatic region (approximately 6.8-7.2 ppm).

Chlorophenyl Ring Protons: The protons on the 3-chlorophenyl ring (Ring B) are affected by the chlorine atom and the ether linkage. Their signals are also expected in the aromatic region (approximately 7.0-7.4 ppm) and would show complex splitting patterns (doublet, triplet, or doublet of doublets) due to their coupling with each other.

Hydroxyl Proton: The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary significantly (typically 4-8 ppm) depending on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms of the diphenyl ether core.

Oxygen-Bearing Carbons: The carbons directly attached to the oxygen atoms (C4 on Ring A and C1' on Ring B) will be significantly deshielded, appearing downfield (typically 150-160 ppm). The carbon attached to the hydroxyl group (C1) will also be in this region.

Chlorine-Bearing Carbon: The carbon atom bonded to the chlorine (C3' on Ring B) will have its chemical shift influenced by the halogen's electronegativity and is expected around 130-135 ppm.

Aromatic Carbons: The remaining eight CH carbons will resonate in the typical aromatic region of 115-130 ppm.

A hypothetical assignment of the NMR data is presented below, based on established substituent effects in substituted phenols and diphenyl ethers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2/H-6 | ~ 7.0 (d) | C-1: ~155 |

| H-3/H-5 | ~ 6.9 (d) | C-2/C-6: ~118 |

| H-2' | ~ 7.1 (t) | C-3/C-5: ~122 |

| H-4' | ~ 7.3 (t) | C-4: ~150 |

| H-5' | ~ 6.9 (d) | C-1': ~158 |

| H-6' | ~ 7.2 (d) | C-2': ~116 |

| -OH | 4-8 (broad s) | C-3': ~135 |

| C-4': ~124 | ||

| C-5': ~120 |

Note: (s) singlet, (d) doublet, (t) triplet. Chemical shifts are hypothetical and for illustrative purposes.

For unambiguous assignment, especially in complex aromatic systems, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on each aromatic ring, confirming their relative positions. For instance, H-2' would show a cross-peak with H-6', and H-4' would correlate with H-5'.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is invaluable for connecting the two aromatic rings across the ether oxygen. For example, correlations would be expected between H-2/H-6 on the phenol ring and the carbon C-1' of the chlorophenyl ring, providing definitive evidence for the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

Electron Ionization (EI): EI is a high-energy ionization technique that often leads to extensive fragmentation. The mass spectrum of this compound would be expected to show a clear molecular ion peak (M⁺) at m/z 220/222, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to ions corresponding to the chlorophenoxy radical (m/z 127/129) and the phenoxy radical (m/z 93).

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, ESI in negative ion mode would be particularly effective due to the acidic phenolic proton, yielding a prominent ion at m/z 219/221. This technique is less likely to cause in-source fragmentation, making it ideal for confirming the molecular weight.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a definitive method for confirming the molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₂H₉³⁵ClO₂ | [M+H]⁺ | 221.0318 |

| C₁₂H₉³⁷ClO₂ | [M+H]⁺ | 223.0289 |

| C₁₂H₈³⁵ClO₂ | [M-H]⁻ | 219.0162 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups and their expected vibrational frequencies are:

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

C-H Aromatic Stretch: Signals typically appear above 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic rings.

C-O-C Asymmetric Stretch: The diaryl ether linkage gives rise to a strong, characteristic band in the IR spectrum, typically around 1240-1260 cm⁻¹.

C-O Stretch (Phenol): A strong band around 1200 cm⁻¹ is expected for the phenolic C-O bond.

C-Cl Stretch: The carbon-chlorine bond vibration is expected to produce a moderate to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3600 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O-C stretch (asymmetric) | 1260 - 1240 | Strong |

| C-O stretch (phenolic) | ~1200 | Strong |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group, diaryl ether linkage, substituted aromatic rings, and carbon-chlorine bond.

Key expected vibrational modes include:

O-H Stretch: A prominent, broad absorption band is anticipated in the region of 3200-3550 cm⁻¹, characteristic of the hydroxyl group (-OH) of the phenol moiety, with the broadening resulting from intermolecular hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption bands are expected to appear above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the two aromatic rings. spectroscopyonline.com

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are predicted in the 1450-1600 cm⁻¹ region, representing the C=C stretching vibrations within the benzene (B151609) rings.

Asymmetric C-O-C Stretch (Ether): A strong, characteristic absorption band is expected between 1200 and 1300 cm⁻¹ due to the asymmetric C-O-C stretching of the diaryl ether linkage. spectroscopyonline.com For diphenyl ether, this peak is observed at approximately 1238 cm⁻¹. spectroscopyonline.com

C-O Stretch (Phenol): A strong band corresponding to the stretching of the phenolic C-O bond is also expected in the 1200-1300 cm⁻¹ region, likely overlapping with the ether stretch.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is anticipated to produce a medium to strong intensity band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: Strong absorption bands below 900 cm⁻¹ are expected, which are indicative of the substitution patterns on the aromatic rings.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3550 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3030 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp |

| Diaryl Ether | Asymmetric C-O-C Stretch | 1300 - 1200 | Strong |

| Phenol | C-O Stretch | 1300 - 1200 | Strong |

| Aryl Halide | C-Cl Stretch | 800 - 600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, Raman spectroscopy is particularly useful for identifying vibrations of the non-polar C=C bonds in the aromatic rings and the C-Cl bond.

Specific experimental Raman data for this compound is sparse, but analysis of related chlorinated phenols and aromatic compounds allows for the prediction of key spectral features. researchgate.netnih.govresearchgate.net

Key expected Raman shifts include:

Ring Breathing Modes: Symmetrical vibrations of the benzene rings, which are often strong and sharp in Raman spectra, are expected in the fingerprint region, typically around 1000 cm⁻¹.

Aromatic C=C Stretch: Bands in the 1580-1610 cm⁻¹ region corresponding to in-plane C=C ring stretching are anticipated to be prominent.

C-O-C Symmetric Stretch: The symmetric stretch of the ether linkage, which is often weak in the IR spectrum, may be more readily observable in the Raman spectrum.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic Ring | C=C Stretch | 1610 - 1580 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |

| Aryl Halide | C-Cl Stretch | 800 - 600 | Medium |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore of this compound consists of two substituted benzene rings linked by an oxygen atom. The absorption of UV radiation excites electrons from lower-energy π orbitals to higher-energy π* orbitals.

The UV-Vis spectrum of this compound is expected to be similar to that of other substituted phenols and diphenyl ethers, characterized by absorptions in the ultraviolet region. docbrown.infonist.gov The spectrum of phenol, for instance, typically shows a primary absorption band (E-band) around 210-220 nm and a secondary, fine-structured band (B-band) around 270-280 nm. docbrown.info The presence of the chlorophenoxy substituent is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of conjugation and the electronic effects of the substituents.

The key electronic transitions are:

π → π Transitions:* The primary absorptions are due to π → π* transitions within the aromatic rings. The hydroxyl (-OH) and ether (-O-) groups act as auxochromes, modifying the intensity and wavelength of the absorption maxima of the benzene chromophore.

Effect of Solvent: The position of the absorption maxima can be influenced by the polarity of the solvent. Polar solvents may cause shifts in the λmax values due to interactions with the polar hydroxyl group.

Table 3: Predicted UV-Vis Spectroscopy Data for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* (B-band) | Substituted Benzene Rings | 270 - 290 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been publicly reported, the molecular packing can be predicted based on the structures of analogous compounds, such as 4-phenoxyphenol. acs.orgnih.gov

The solid-state structure of this compound would be dictated by a combination of intermolecular forces:

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the phenolic hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, likely leading to the formation of chains or cyclic motifs that define the primary crystal packing. The crystal structure of 4-phenoxyphenol, for example, features channels constructed from six-fold hydrogen-bonded rings. acs.org

π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom, as an electrophilic region on the halogen, may participate in halogen bonding with nucleophilic atoms (like the phenolic oxygen) on neighboring molecules.

The conformation of the molecule itself, particularly the dihedral angles between the two phenyl rings relative to the central C-O-C plane, would be a key feature revealed by a crystallographic study.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenol |

| Diphenyl ether |

Computational and Theoretical Chemistry Studies of 4 3 Chlorophenoxy Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density, which is a function of only three spatial variables. esqc.org This approach is generally more computationally efficient than other high-level methods, allowing for the study of larger and more complex molecules. esqc.org

For 4-(3-Chlorophenoxy)phenol, a DFT study would typically be employed to calculate a range of molecular properties. These include the optimized molecular geometry (bond lengths and angles), vibrational frequencies (for comparison with experimental infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. Other properties like the dipole moment, polarizability, and Mulliken charges on each atom can also be determined, providing insight into the molecule's polarity and electrostatic potential.

While DFT studies have been conducted on related compounds like para-substituted phenols and other chlorophenol congeners, no specific DFT investigation detailing these properties for this compound is currently available in the literature. researchgate.net

Illustrative Data Table: Molecular Properties from a Hypothetical DFT Calculation The following table illustrates the type of data that would be generated from a DFT study (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) of this compound. The values are for exemplary purposes only.

| Property | Hypothetical Value | Unit |

| Total Energy | -1025.12345 | Hartree |

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.47 | eV |

| Dipole Moment | 2.15 | Debye |

Ab initio (Latin for "from the beginning") molecular orbital theory comprises a class of methods that calculate molecular properties based on first principles, without the use of experimental data for parameterization. wikipedia.orgscribd.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the electronic Schrödinger equation more rigorously than DFT, often leading to higher accuracy, albeit at a significantly greater computational cost. nih.gov

An ab initio study of this compound would provide highly accurate predictions of its electronic energy and thermochemical properties, such as the enthalpy of formation and Gibbs free energy. These calculations serve as a benchmark for less computationally expensive methods and are crucial for obtaining precise data on reaction energetics. dominican.edu High-accuracy predictions are particularly important for small to medium-sized molecules where precise energy differences are critical. Despite their power, no specific high-accuracy ab initio calculations for this compound have been reported in scientific journals.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static. Rotation around single bonds can lead to different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to their interconversion. This is achieved by mapping the potential energy surface (PES), which describes the energy of a molecule as a function of its geometric parameters. wikipedia.org

For this compound, the key conformational flexibility lies in the rotation around the two C-O bonds of the ether linkage. A computational study would involve systematically rotating these bonds and calculating the energy at each step to map out the PES. This map would reveal the lowest-energy (most stable) conformations, as well as the transition states that connect them. mdpi.com The results are crucial for understanding how the molecule's shape influences its physical properties and biological interactions. Such a detailed conformational analysis and PES mapping for this compound is not present in the existing literature.

Illustrative Data Table: Key Features of a Hypothetical Potential Energy Surface This table shows example data that would be obtained from a conformational analysis of this compound, identifying stable conformers and the energy barriers between them.

| Feature | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

| Global Minimum (Conformer A) | 10 | 170 | 0.00 |

| Local Minimum (Conformer B) | 175 | 15 | 1.25 |

| Transition State (A to B) | 90 | 95 | 4.50 |

| Rotation around the C-O bond of the chlorophenyl ring | |||

| ** Rotation around the C-O bond of the hydroxyphenyl ring |

Role of 4 3 Chlorophenoxy Phenol As a Strategic Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The diaryl ether linkage is a key structural motif in numerous biologically active compounds and functional materials. 4-(3-Chlorophenoxy)phenol serves as a valuable precursor for creating these complex structures. The synthesis of such molecules often involves reactions targeting the phenolic hydroxyl group or the aromatic rings.

Recent advances in organic synthesis have highlighted various methods for the preparation of complex diaryl ethers. These methods, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, are instrumental in utilizing intermediates like this compound. nih.gov For instance, derivatives of m-aryloxy phenols have been synthesized to create novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with enhanced solubility, demonstrating the potential of these scaffolds in medicinal chemistry. nih.gov

The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an intermediate for a potent G-protein-coupled receptor 40 agonist, was achieved through the displacement of a fluoro group on an aromatic ring with resorcinol. nih.gov This illustrates a common strategy where a chlorophenoxy phenol-type structure is a key component. The general synthesis of diaryl ethers can be accomplished through various catalytic systems, including copper- and nickel-based catalysts, which facilitate the coupling of aryl halides with phenols. researchgate.net

Below is a representative table of reaction conditions for the synthesis of diaryl ethers, a class of molecules to which this compound is a precursor.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | Et3N | DMF with SDS | Not Specified | Good to Excellent | jsynthchem.com |

| NiCl2(PPh3)2 | KHCO3 | Not Specified | Not Specified | Up to 80% | researchgate.net |

| Ga(OTf)3 | None | Not Specified | Room Temp | Modest to Good | squarespace.com |

| None (Ullmann) | K2CO3 | Acetonitrile | Not Specified | Good | organic-chemistry.org |

Building Block for Advanced Polymeric and Material Science Applications

Phenolic derivatives are foundational monomers in the synthesis of high-performance polymers due to their thermal stability and flame-retardant properties. nih.gov this compound, with its reactive phenol (B47542) group, can be incorporated into polymer backbones, such as poly(aryl ether)s, which are known for their excellent thermal and mechanical properties.

The synthesis of poly(aryl ether ketone)s (PAEKs), for example, involves the nucleophilic substitution reaction between a bisphenol and a dihalogenated aromatic ketone. researchgate.net The resulting polymers are often amorphous, with high glass transition temperatures and excellent thermal stability. researchgate.net Research into new PAEKs has demonstrated that the incorporation of bulky side groups, which could be derived from intermediates like this compound, can enhance solubility and processability without compromising thermal performance. researchgate.net

Furthermore, the development of organic light-emitting devices (OLEDs) has utilized diaryl ether structures. For instance, 3-(4-bromophenoxy)phenol has been used as a component in the fabrication of an OLED, highlighting the potential of substituted phenoxyphenols in advanced materials. nih.gov

The table below outlines the properties of poly(aryl ether ketone)s derived from various bisphenol monomers, illustrating the potential characteristics of polymers synthesized using this compound.

| Monomer Structure | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| BHPPPPM-based PAEKs | 174-196 | 78-85 | 1.9-2.4 | 7-10 | researchgate.net |

| Perfluorocyclohexene/PAH bisphenols | 180-220 | Not Specified | Not Specified | Not Specified | digitellinc.com |

Intermediate in the Production of Specialty Chemicals and Agrochemical Precursors

Chlorinated phenols are widely used as intermediates in the manufacturing of a variety of commercial products, including antiseptics, herbicides, and pesticides. encyclopedia.pubresearchgate.net The presence of the chlorine atom and the phenol group in this compound makes it a suitable precursor for various specialty chemicals.

The production of phenoxy herbicides, such as 2,4-D (2,4-Dichlorophenoxyacetic acid), involves the reaction of a chlorinated phenol with a chloroacetic acid derivative. encyclopedia.pub Although 2,4-D is specifically synthesized from 2,4-dichlorophenol, the general chemical principles apply to other chlorinated phenols, suggesting a pathway for this compound to be used in the synthesis of novel agrochemicals. The toxicity and biological activity of chlorophenols and their derivatives are often related to the number and position of the chlorine atoms on the aromatic ring. researchgate.net

Diaryl ethers themselves are important intermediates in the synthesis of crop protection products. google.com The synthesis of these compounds often relies on Ullmann-type condensation reactions, where a phenol is coupled with an aryl halide.

The following table lists some commercially important chlorinated phenols and their applications, providing context for the potential uses of this compound derivatives.

| Compound Name | Application | Reference |

| 2,4-Dichlorophenol | Precursor for 2,4-D herbicide | encyclopedia.pubresearchgate.net |

| 2,4,5-Trichlorophenol | Leather and wood fungicide | encyclopedia.pubresearchgate.net |

| Pentachlorophenol | Insecticide, wood preservative | researchgate.netnih.gov |

| 4-Chloro-3,5-dimethylphenol | Household and hospital disinfectant | encyclopedia.pubresearchgate.net |

| 4-Chloro-3-methylphenol | Antiseptic and preservative | encyclopedia.pubresearchgate.net |

Environmental Transformation Pathways of Chlorophenoxy Phenols

Mechanistic Investigations of Biodegradation Processes

Biodegradation is a key process in the natural attenuation of organic pollutants. Microorganisms have evolved diverse metabolic pathways to utilize complex aromatic compounds, such as chlorophenoxy phenols, as sources of carbon and energy. researchgate.net This process is considered a cost-effective and environmentally friendly method for the removal of these contaminants from the environment. researchgate.netresearchgate.net

The microbial degradation of chlorophenols and related compounds typically proceeds through the formation of a central intermediate, chlorocatechol. slideshare.net The initial step often involves enzymatic hydroxylation of the aromatic ring. slideshare.net Once chlorocatechol is formed, the aromatic ring is cleaved, a critical step in the degradation process. This cleavage primarily occurs via two distinct pathways: the ortho-cleavage pathway and the meta-cleavage pathway. slideshare.netnih.gov

Ortho-Cleavage Pathway: In this pathway, also known as the modified ortho-cleavage pathway for chlorinated compounds, the catechol ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase. nih.govnih.gov For example, in the degradation of 4-chlorophenol (B41353), the intermediate 4-chlorocatechol (B124253) is cleaved to form 3-chloromuconate. nih.gov This is followed by the removal of the chlorine atom, catalyzed by chloromuconate cycloisomerase, leading to the formation of cis-dienelactone. nih.gov Subsequent enzymatic reactions further break down these intermediates, eventually funneling them into the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. slideshare.netnih.gov

Meta-Cleavage Pathway: This pathway involves the cleavage of the bond adjacent to the two hydroxyl groups of the catechol intermediate, a reaction catalyzed by catechol 2,3-dioxygenase. nih.govnih.gov This results in the formation of a yellow-colored ring-fission product, 2-hydroxy-5-chloromuconic semialdehyde. researchgate.net The meta-cleavage pathway is also a common strategy employed by bacteria to degrade aromatic compounds. nih.gov However, for some chlorophenols, such as 2-chlorophenol (B165306) and 3-chlorophenol, the meta-cleavage pathway can be unproductive, leading to the accumulation of inhibitory intermediates. dcu.ie

The specific pathway utilized depends on the microorganism and the structure of the chlorophenol compound. slideshare.net Many bacteria capable of degrading 4-chlorophenol have been isolated, including species of Pseudomonas, Ralstonia, Rhodococcus, and Arthrobacter. nih.gov

Table 1: Key Microbial Degradation Pathways for Chlorophenols

| Pathway | Key Enzyme | Initial Ring Cleavage Product (from 4-Chlorocatechol) |

|---|---|---|

| Ortho-Cleavage | Catechol 1,2-dioxygenase | 3-Chloromuconate |

| Meta-Cleavage | Catechol 2,3-dioxygenase | 2-Hydroxy-5-chloromuconic semialdehyde |

The biodegradation of chlorophenoxy phenols is mediated by a series of specific catabolic enzymes. The study of these enzymes is fundamental to understanding the degradation mechanisms at a molecular level.

Initial enzymatic attack on phenol (B47542) or chlorophenol is typically catalyzed by phenol hydroxylases or monooxygenases . slideshare.netnih.gov These enzymes introduce a hydroxyl group onto the aromatic ring, converting the substrate into a catechol or a substituted catechol. For instance, 4-chlorophenol is converted to 4-chlorocatechol by 4-chlorophenol-2-monooxygenase. nih.gov

Following hydroxylation, the key ring-cleavage enzymes come into play:

Catechol 1,2-dioxygenase: This enzyme is central to the ortho-cleavage pathway. It incorporates both atoms of molecular oxygen into the aromatic ring to break the bond between the hydroxyl-bearing carbons. nih.gov

Catechol 2,3-dioxygenase: This enzyme defines the meta-cleavage pathway by cleaving the ring at a bond adjacent to the hydroxyl groups. nih.gov Assays for these two enzymes can determine which pathway is operative in a specific microorganism. nih.gov

Subsequent enzymes in the pathways, such as chloromuconate cycloisomerase and dienelactone hydrolase in the ortho pathway, are responsible for dechlorination and further processing of the aliphatic intermediates, preparing them for entry into central metabolic pathways. nih.gov The efficiency of these enzymatic steps is crucial for the complete and safe degradation of the pollutant, preventing the accumulation of potentially toxic intermediates.

Photochemical Degradation Mechanisms in Natural and Engineered Systems

Photochemical degradation, or photolysis, is another significant transformation pathway for chlorophenoxy phenols in the environment, particularly in aquatic systems exposed to sunlight. researchgate.net This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water that produce reactive species. researchgate.netnih.gov

Direct photolysis of chlorophenols involves the absorption of UV radiation, which can lead to the cleavage of the carbon-chlorine bond, a primary step in their degradation. unl.pt However, this process can sometimes lead to the formation of more toxic byproducts, such as polychlorinated dibenzodioxins and dibenzofurans, particularly from highly chlorinated phenols like pentachlorophenol. unl.pt

Indirect photodegradation is often more significant in natural waters. It involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidants. researchgate.net These radicals can be produced by the photolysis of naturally occurring substances like nitrate, iron species, and dissolved organic matter. researchgate.net The hydroxyl radical attacks the aromatic ring of the chlorophenoxy phenol, initiating a series of oxidative reactions that lead to hydroxylation, dechlorination, and eventual ring cleavage. researchgate.net The photocatalytic degradation of 4-chlorophenol, for example, has been shown to proceed through intermediates like hydroquinone, phenol, and 4-chlorocatechol. nih.gov

In engineered systems, photochemical degradation is harnessed in advanced oxidation processes (AOPs) to treat contaminated water. researchgate.net

Chemical Oxidation Processes and Identification of Transformation Products

Chemical oxidation provides a robust method for degrading persistent organic pollutants like chlorophenoxy phenols, often achieving faster and more complete removal than natural processes. These methods typically rely on the generation of highly reactive chemical species to destroy the target contaminants. researchgate.net

Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize recalcitrant organic pollutants into simpler, less harmful substances like CO2, water, and inorganic ions. researchgate.net The hallmark of AOPs is the in situ generation of extremely powerful oxidizing agents, most notably the hydroxyl radical (•OH). researchgate.net

Several types of AOPs have been effectively applied to the degradation of chlorophenols: researchgate.net

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate hydroxyl radicals. It has shown high degradation rates for various phenolic compounds. nih.gov

Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide in the presence of ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.gov The efficiency of this process can be significantly enhanced by UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals. researchgate.net The photo-Fenton system has been shown to achieve rapid degradation and high mineralization yields for chlorophenoxy herbicides. researchgate.net

Photocatalysis: This AOP typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs. These then react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade the pollutant. nih.govresearchgate.net

These processes effectively break down the aromatic structure of chlorophenoxy phenols through hydroxylation, oxidation, and eventual molecular fragmentation. researchgate.net

Ozonation is a well-established chemical oxidation process for water treatment that is effective in degrading phenols and chlorophenols. researchgate.netresearchgate.net Ozone (O₃) can react with organic compounds through two primary mechanisms: direct reaction with the molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition, particularly at higher pH. researchgate.net

The ozonation of chlorophenols typically begins with an electrophilic attack by ozone on the aromatic ring, leading to hydroxylation and the formation of catechol derivatives. researchgate.net For example, the ozonation of 4-chlorophenol proceeds predominantly through hydroxylation and ring opening via the 4-chlorocatechol pathway. researchgate.net Subsequent ozone attack leads to the cleavage of the aromatic ring, forming various aliphatic intermediates.

Identified intermediates from the ozonation of various chlorophenols include:

Catechols (e.g., 4-chlorocatechol)

Quinones (e.g., p-benzoquinone)

Carboxylic acids (e.g., muconic, maleic, fumaric, oxalic, and formic acids) researchgate.netmatec-conferences.org

Ultimately, with sufficient ozone dosage and reaction time, these intermediates can be completely mineralized to carbon dioxide and water. matec-conferences.org The efficiency of the process is influenced by factors such as pH, ozone dose, and the initial concentration of the pollutant. researchgate.netmatec-conferences.org

Table 2: Common Intermediates in the Ozonation of Chlorophenols

| Intermediate Class | Examples |

|---|---|

| Hydroxylated Aromatics | Catechol, 4-Chlorocatechol, Hydroquinone |

| Quinones | p-Benzoquinone |

| Dicarboxylic Acids | Muconic acid, Maleic acid, Fumaric acid, Oxalic acid |

| Monocarboxylic Acids | Formic acid, Acrylic acid |

Future Research Directions and Unexplored Avenues in 4 3 Chlorophenoxy Phenol Chemistry

Design and Synthesis of Highly Tailored Analogues with Controlled Reactivity

Future research should prioritize the rational design and synthesis of novel analogues of 4-(3-Chlorophenoxy)phenol. By systematically modifying the substituents on both aromatic rings, chemists can fine-tune the molecule's electronic and steric properties to control its reactivity and potential biological activity.

Key research objectives in this area include:

Varying Substitution Patterns: Introducing a range of electron-donating and electron-withdrawing groups at different positions on either phenyl ring can significantly alter the compound's properties. For instance, adding an electron-withdrawing group could enhance the acidity of the phenolic proton, while an electron-donating group would have the opposite effect. acs.org This allows for the creation of a library of compounds with a graduated spectrum of reactivity.

Stereoselective Synthesis: For analogues with the potential for axial chirality, developing enantioselective synthetic methods is a significant challenge and a valuable goal. acs.org Recent advances in N-heterocyclic carbene (NHC)-catalyzed atroposelective reactions could be adapted for this purpose, providing access to chirally pure diaryl ethers. researchgate.net

Leveraging Classic and Modern Coupling Reactions: Established methods for diaryl ether synthesis, such as the Ullmann condensation and Buchwald-Hartwig coupling, provide robust starting points. organic-chemistry.orgnih.gov Future work could focus on optimizing these reactions for sterically hindered or electronically challenging substrates to build more complex analogues. For example, the synthesis of a related compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, was achieved using a copper-catalyzed Ullmann-type reaction. nih.gov

Table 1: Proposed Analogues and Synthetic Strategies

| Proposed Analogue | Target Property | Potential Synthetic Strategy | Rationale |

|---|---|---|---|

| 4-(3-Chloro-4-nitrophenoxy)phenol | Increased electrophilicity | Ullmann Condensation | The nitro group enhances reactivity in nucleophilic substitution. |

| 4-(3-Chloro-5-methoxyphenoxy)phenol | Modified hydrogen bonding capability | Buchwald-Hartwig C-O Coupling | Methoxy group alters electronic properties and potential for biological interactions. |

| 2'-Fluoro-4-(3-chlorophenoxy)phenol | Enhanced metabolic stability | Chan-Lam Coupling | Fluorine substitution can block metabolic oxidation sites. |

| 4-(3-Chlorophenoxy)-2,6-di-tert-butylphenol | Increased steric hindrance | Copper-mediated O-arylation | Bulky groups can direct reactivity and enhance stability. nih.gov |

Deeper Exploration of Unconventional Synthetic Methodologies

Moving beyond traditional synthetic methods, future research should explore more sustainable, efficient, and novel strategies for the synthesis of this compound and its derivatives. These unconventional approaches could offer advantages in terms of milder reaction conditions, higher yields, and reduced waste.

Promising areas for investigation include:

Photocatalysis: Visible-light photocatalysis represents a green and powerful tool in modern organic synthesis. researchgate.net Uranyl-photocatalyzed hydrolysis of diaryl ethers has been shown to cleave the C-O bond to generate phenols under ambient conditions. acs.org Exploring similar photocatalytic systems for the formation of the diaryl ether bond in this compound could lead to highly efficient and environmentally friendly synthetic routes.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters such as temperature and mixing, enhancing safety and scalability. rsc.org The synthesis of diaryl ethers has been successfully demonstrated in continuous flow modes using supercritical carbon dioxide as a solvent, a technique that could be adapted for producing this compound analogues with high purity and efficiency. rsc.orgnih.gov

Metal-Free Synthesis: To circumvent the cost and toxicity associated with transition metal catalysts, metal-free synthetic routes are highly desirable. The use of diaryliodonium salts as arylating agents offers a mild and effective metal-free alternative for synthesizing diaryl ethers, a methodology that warrants further exploration for this class of compounds. organic-chemistry.org

Benzyne (B1209423) Mechanism: The generation of benzynes in situ provides a transition-metal-free pathway for the formation of C-O bonds by coupling with phenols. rsc.org This approach could be particularly useful for creating highly substituted or complex diaryl ether structures that are challenging to access via conventional cross-coupling methods.

Table 2: Comparison of Unconventional Synthetic Methodologies

| Methodology | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Photocatalysis | Uses visible light as an energy source. researchgate.net | Mild conditions, sustainable, high selectivity. | Development of novel photocatalysts and reaction conditions. |

| Flow Chemistry | Continuous processing in microreactors. rsc.org | Enhanced safety, scalability, and process control. nih.gov | Optimization of reactor design and residence times. |

| Metal-Free Arylation | Utilizes hypervalent iodine reagents. organic-chemistry.org | Avoids metal contamination, mild conditions. | Expansion of substrate scope and reagent development. |

| Benzyne Chemistry | Involves a highly reactive benzyne intermediate. rsc.org | Access to sterically congested analogues. | Control of regioselectivity and functional group tolerance. |

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

A deeper understanding of the structure-property relationships of this compound and its analogues requires a synergistic approach, combining state-of-the-art computational modeling with advanced experimental characterization techniques.

Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for predicting various molecular properties. researchgate.net DFT calculations can be used to determine O-H bond dissociation energies (BDEs), which are crucial for understanding antioxidant activity. acs.orgmdpi.com Furthermore, computational methods can predict electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and analyze the effects of different substituents on the molecule's electronic structure and reactivity. acs.orgresearchgate.net Studies on other chlorophenols have shown that the position of the chlorine atom significantly impacts stability and acidity, a finding that can be computationally explored in detail for this specific isomer. researchgate.netnih.gov

Advanced Spectroscopy and Crystallography: While standard techniques like NMR and IR are essential, advanced methods can provide deeper insights. Two-dimensional NMR techniques can help elucidate the precise structure of complex analogues, while X-ray crystallography can determine the solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Kinetic and Mechanistic Studies: To fully understand and optimize synthetic reactions, detailed kinetic studies are necessary. By monitoring reaction progress under various conditions, researchers can elucidate reaction mechanisms, identify rate-limiting steps, and develop more efficient catalytic systems.

Table 3: Integrated Characterization Techniques

| Technique | Application to this compound Research | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of BDEs, pKa, HOMO/LUMO energies, and spin densities. acs.orgopensciencepublications.com | Prediction of reactivity, acidity, and potential antioxidant properties. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and delocalization effects. researchgate.net | Understanding substituent effects on electronic structure. |

| X-ray Crystallography | Determination of solid-state structure and packing. | Insight into intermolecular forces and crystal engineering potential. |

| In-situ Reaction Monitoring (e.g., ReactIR) | Real-time tracking of reactant and product concentrations. | Elucidation of reaction kinetics and mechanisms. |

Expansion of the Compound’s Utility in Diverse Chemical Synthesis Fields

The structural motifs within this compound suggest its potential as a versatile building block in various fields beyond its current scope. Future research should aim to unlock this potential by exploring its application in new areas of chemical synthesis.

Unexplored avenues include:

Agrochemicals: Chlorophenols and diaryl ethers are foundational structures in many pesticides and herbicides. acs.orgafirm-group.comnih.gov For example, 4-chlorophenoxyacetic acid is a known phenoxy herbicide. nih.gov Given this precedent, this compound and its derivatives are prime candidates for the synthesis of new agrochemicals. nih.gov Research could focus on creating analogues and screening them for herbicidal, fungicidal, or insecticidal activity.

Pharmaceuticals: The diaryl ether core is present in numerous FDA-approved drugs and biologically active compounds, including antibiotics and anticancer agents. nih.govnih.gov The specific substitution pattern of this compound could serve as a starting point for developing novel therapeutic agents. For instance, the structurally related N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) is an anthelmintic drug. nih.gov

Materials Science: Phenolic compounds are widely used as monomers in the synthesis of polymers like polycarbonates and polyesters. The bifunctional nature of this compound (a hydroxyl group and sites for further functionalization) makes it an attractive candidate for creating novel polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics. Related m-aryloxy phenols have been used to synthesize high-performance resins for the aerospace and microelectronics industries. nih.gov

Table 4: Potential Applications in Chemical Synthesis

| Field | Potential Role of this compound | Rationale / Precedent |

|---|---|---|

| Agrochemicals | Precursor for novel herbicides or fungicides. | Diaryl ether and chlorophenol motifs are common in pesticides. acs.orgafirm-group.com |

| Medicinal Chemistry | Scaffold for designing new therapeutic agents (e.g., kinase inhibitors, antimicrobials). | The diaryl ether structure is a privileged scaffold in drug discovery. nih.gov |

| Polymer Chemistry | Monomer for high-performance polymers (e.g., polyethers, polyesters). | Phenolic compounds are key monomers; m-aryloxy phenols are used in advanced resins. nih.gov |

| Organic Electronics | Building block for organic light-emitting diode (OLED) materials. | Diaryl ether structures can provide thermal stability and desirable electronic properties. |

Q & A

Q. What synthetic routes are recommended for 4-(3-Chlorophenoxy)phenol, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, in a patented method (Example 8(7)), the compound is synthesized via a multi-step process starting with acryloyl azetidine intermediates. Key parameters for optimization include:

- Catalyst selection : Use of coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to enhance reaction efficiency .

- Temperature control : Maintaining temperatures between 0–6°C during sensitive steps to prevent side reactions .

- Purification : Column chromatography with solvents like chloroform:methanol:aqueous ammonia (9:1:0.01) to isolate the product .

Reference Data :

| Parameter | Condition | Yield Improvement Strategy |

|---|---|---|

| Catalyst | HBTU/DIPEA | Increase stoichiometric ratio (1.2–1.5 eq) |

| Solvent | Dichloromethane | Use anhydrous solvents to avoid hydrolysis |

| Workup | Column chromatography | Gradient elution for better separation |

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation and purity assessment require:

- NMR Spectroscopy : -NMR (CDCl₃) peaks at δ 4.46–4.61 (multiplet, azetidine protons), δ 7.32–7.42 (aromatic protons) .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to quantify impurities (<0.5%) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 353.18 for related derivatives) .

Methodological Tip : For trace impurity analysis, combine GC-MS with electron-capture detection (ECD) to identify chlorinated byproducts .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Storage Conditions : Seal in amber glass containers under inert gas (N₂ or Ar) to prevent oxidation. Store at 0–6°C in a desiccator to minimize hydrolysis .

- Handling Precautions : Use gloves (nitrile, tested per EN374 standards) and safety goggles to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution?

The chlorine atom at the 3-position on the phenoxy group is an electron-withdrawing substituent, which:

- Activates the aromatic ring for electrophilic attack at the para position relative to the phenoxy group.

- Increases oxidative stability : The chloro group reduces electron density, slowing autoxidation rates compared to non-halogenated analogs .

Experimental Validation : - Conduct Hammett studies using substituents with varying σ values to correlate electronic effects with reaction rates .

- Compare kinetics of nitro-substituted derivatives (e.g., 3-chloro-4-nitrophenol) to assess resonance vs. inductive effects .

Q. What strategies resolve discrepancies in reported toxicity data for chlorophenol derivatives?

Contradictions in toxicity studies often arise from:

-

Model variability : Differences in in vitro (e.g., bacterial assays) vs. in vivo (rodent) systems .

-

Metabolic interference : Hepatic cytochrome P450 enzymes convert chlorophenols to quinones, which may confound IC₅₀ values .

Mitigation Approaches : -

Standardize assays : Use ATSDR-recommended Protective Action Criteria (PAC):

PAC Level Concentration (mg/m³) Application PAC-1 2.1 Threshold for mild effects PAC-2 23 Irreversible toxicity risk PAC-3 140 Life-threatening exposure -

Cross-validate with computational models (e.g., QSAR) to predict LD₅₀ values .

Q. How can computational modeling predict the protein-binding affinity of this compound derivatives?

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). The chlorophenoxy group often occupies hydrophobic pockets, while the phenol moiety forms hydrogen bonds .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues (e.g., Lys123 in ATP-binding sites) .

Case Study : Derivatives with 4-fluorobenzyl substitutions showed 10-fold higher binding affinity (ΔG = −9.8 kcal/mol) compared to non-fluorinated analogs .

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives?

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) to resolve enantiomers .

- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to achieve >90% enantiomeric excess (ee) .

Data Contradiction Note : Reported ee values may vary due to trace moisture in solvents; use molecular sieves during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.